molecular formula C8H18ClNO2 B14773093 2-(4-Methoxypiperidin-1-yl)ethanol hydrochloride

2-(4-Methoxypiperidin-1-yl)ethanol hydrochloride

Cat. No.: B14773093
M. Wt: 195.69 g/mol
InChI Key: PDMAEEMJLFJAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxy-1-piperidyl)ethanol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride typically involves the reaction of 4-methoxypiperidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1-piperidyl)ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methoxy-1-piperidyl)ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1-piperidyl)ethanol;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxy-1-piperidyl)ethanol;hydrochloride is unique due to the presence of both the methoxy and ethanol groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other piperidine derivatives .

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-(4-methoxypiperidin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-11-8-2-4-9(5-3-8)6-7-10;/h8,10H,2-7H2,1H3;1H

InChI Key

PDMAEEMJLFJAGE-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)CCO.Cl

Origin of Product

United States

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